2-Ethyl-5-methylpyridine belongs to the class of heterocyclic compounds known as pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridines are widely used in chemical synthesis and industrial applications due to their unique properties and reactivity.
The synthesis of 2-ethyl-5-methylpyridine can be achieved through several methods, primarily involving the reaction of aldehydes with ammonia. One notable method is the Chichibabin reaction, where aldehydes such as paraldehyde react with ammonia under specific conditions to yield pyridine derivatives.
The molecular structure of 2-ethyl-5-methylpyridine features:
The spatial arrangement allows for distinct chemical reactivity, particularly in electrophilic substitution reactions typical of aromatic compounds.
2-Ethyl-5-methylpyridine participates in various chemical reactions, primarily due to its basic nitrogen atom and reactive alkyl groups.
The mechanism underlying the synthesis of 2-ethyl-5-methylpyridine typically involves nucleophilic attack by ammonia on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate imine. This imine can then undergo cyclization and dehydration to form the final pyridine product.
2-Ethyl-5-methylpyridine has various scientific applications:
The systematic IUPAC name for this compound, 2-ethyl-5-methylpyridine (CAS Registry Number: 18113-81-0), precisely defines the relative positions of its substituents on the pyridine ring. The numbering originates from the nitrogen atom, with the ethyl group at position 2 and the methyl group at position 5. This compound is alternatively known as 5-methyl-2-ethylpyridine or 6-ethyl-3-picoline in chemical literature and databases [6] [8]. The molecular formula is C₈H₁₁N, corresponding to a molecular weight of 121.18 g/mol, identical to its structural isomer 5-ethyl-2-methylpyridine but differing in substituent arrangement [1] [6].
The structural identity is unambiguously confirmed through several key identifiers:
Table 1: Nomenclature and Identifiers of 2-Ethyl-5-methylpyridine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2-Ethyl-5-methylpyridine |
CAS Registry Number | 18113-81-0 |
Other Chemical Names | 5-Methyl-2-ethylpyridine; 6-Ethyl-3-picoline |
Molecular Formula | C₈H₁₁N |
InChI Key | COHDGTRFTKHYSJ-UHFFFAOYSA-N |
SMILES | CCC1=NC=C(C)C=C1 |
Spectroscopic characterization reveals distinctive features: mass spectrometry yields a molecular ion peak at m/z 121.1796 (corresponding to [M⁺]), while predicted infrared spectra indicate C-H stretching vibrations in the 2900-3000 cm⁻¹ range characteristic of alkyl substituents on aromatic systems. The compound's basicity is governed by the nitrogen lone pair, with a predicted pKa of 6.06 for the conjugate acid, reflecting moderate basicity consistent with alkylpyridines [6]. Computational predictions estimate a logP value of 2.17, indicating moderate lipophilicity suitable for both organic and aqueous phase reactivity [6].
The identification of 2-ethyl-5-methylpyridine emerged from mid-20th century investigations into alkylpyridine formation mechanisms, particularly through reactions involving ammonia and carbonyl compounds. While its isomer (5-ethyl-2-methylpyridine) was formally documented through specific synthesis routes as early as 1950, 2-ethyl-5-methylpyridine was initially detected as a minor product in complex reaction mixtures from aldehyde-ammonia condensations [3]. Unlike its industrially prominent isomer, this compound followed a different trajectory of characterization, primarily through analytical separation techniques rather than targeted synthesis.
The compound's first formal identification in natural systems occurred through advanced analytical chemistry approaches in the late 20th century. Gas chromatography-mass spectrometry (GC-MS) analyses revealed its presence as a trace constituent in pyrolytic products and thermally processed foods. Historical records in chemical databases like FooDB indicate its initial characterization in food matrices occurred around 2010, when sensitive analytical techniques enabled the detection of trace heterocyclic compounds in complex biological samples [6]. The compound was subsequently identified as a Maillard reaction product formed during the thermal processing of foods rich in carbohydrates and amino acids, explaining its occurrence in roasted coffee and cooked crustaceans [6] [8].
The earliest published isolation of this specific isomer from natural sources is attributed to analyses of coffee aroma compounds, where it contributes to the roasted, earthy notes characteristic of brewed coffee. Its detection in cooked shrimp (Parapenaeus fissurus) further established it as a flavor-significant compound formed during thermal processing of seafood [8]. These discoveries positioned 2-ethyl-5-methylpyridine within the broader context of heterocyclic flavor chemistry, distinguishing it from its more extensively studied isomer through its unique formation pathways and sensory properties.
Within heterocyclic chemistry, 2-ethyl-5-methylpyridine exemplifies how alkyl substituent positioning governs chemical behavior and functional applications. The electron-donating ethyl and methyl groups influence electron density distribution across the pyridine ring, creating distinct regions of nucleophilicity and electrophilicity that differentiate it from both unsubstituted pyridine and its isomeric counterparts [6]. This electronic profile underpins its participation in reactions characteristic of activated pyridine systems, including electrophilic substitutions and coordination chemistry.
The compound's significance extends to several specialized domains:
Flavor Chemistry and Food Science: 2-Ethyl-5-methylpyridine functions as a flavor compound contributing earthy and savory notes to various thermally processed foods. It has been identified as a trace constituent in roasted coffee beans and brewed coffee, where it contributes to roasted aroma nuances. Similarly, it occurs in cooked crustaceans, particularly shrimp, forming during Maillard reactions and seafood thermal processing [6] [8]. Its detection in diverse food matrices—including cocoa products, black tea, and pulses—positions it as a potential biomarker for specific thermal processing conditions or food authenticity verification [6].
Natural Product Chemistry: The compound occurs as a natural constituent in certain plant systems and fermented products. Analytical studies have confirmed its presence in Coffea arabica (Arabica coffee) and Coffea canephora (Robusta coffee) at trace concentrations, contributing to the complex mixture of alkylpyridines that define coffee aroma profiles. Its formation pathways in natural systems involve both enzymatic degradation of alkaloids and pyrolytic reactions during roasting processes [6] [8].
Synthetic Utility: While less extensively studied than its isomer (5-ethyl-2-methylpyridine, which serves as a commercial precursor to nicotinic acid), 2-ethyl-5-methylpyridine offers distinctive synthetic possibilities. The positioning of its substituents creates opportunities for regioselective functionalization at C-4 and C-6 positions, making it a potential scaffold for synthesizing more complex heterocyclic systems. The ethyl group at the 2-position adjacent to nitrogen provides a site for potential cyclization reactions or further functional group transformations [6].
Table 2: Occurrence and Functional Significance of 2-Ethyl-5-methylpyridine
Context | Significance | Key Observations |
---|---|---|
Food Chemistry | Flavor Compound | Detected in roasted coffee, cooked shrimp, cocoa products, and tea; contributes earthy, savory notes to food aromas |
Analytical Chemistry | Biomarker Potential | Trace occurrence patterns may indicate specific thermal processing conditions in foods |
Synthetic Chemistry | Building Block | Electronic activation enables regioselective functionalization for complex heterocycle synthesis |
Compared to its isomer 5-ethyl-2-methylpyridine—which is produced industrially via paraldehyde-ammonia condensation and serves as a vitamin B₃ precursor—2-ethyl-5-methylpyridine follows divergent formation pathways and exhibits distinct chemical reactivity [3]. This isomer-specific behavior underscores the importance of precise structural characterization in alkylpyridine chemistry. Current research explores its potential as a ligand in coordination chemistry and as a specialty intermediate for synthesizing functionalized pyridine derivatives with tailored properties for pharmaceutical and agrochemical applications [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2